molecular formula C22H21FN6 B11232989 N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11232989
M. Wt: 388.4 g/mol
InChI Key: WTHOHTAHMLRUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolopyrimidine class This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with cyclopentyl, fluorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrazole derivative, followed by its reaction with a pyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .

Chemical Reactions Analysis

Types of Reactions

N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N~6~-cyclopentyl-N~4~-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • N~6~-cyclopentyl-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Uniqueness

N~6~-cyclopentyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to similar compounds. The fluorine atom can influence the compound’s binding affinity to its molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C22H21FN6

Molecular Weight

388.4 g/mol

IUPAC Name

6-N-cyclopentyl-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H21FN6/c23-15-10-12-17(13-11-15)25-20-19-14-24-29(18-8-2-1-3-9-18)21(19)28-22(27-20)26-16-6-4-5-7-16/h1-3,8-14,16H,4-7H2,(H2,25,26,27,28)

InChI Key

WTHOHTAHMLRUTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.